Croconazole

Übersicht

Beschreibung

Croconazole is an imidazole antifungal compound known for its broad-spectrum activity against various microorganisms. It is primarily used in the treatment of dermatomycoses and candidiasis. This compound is typically administered topically and was marketed under the name Pilzcin. it is no longer available in the market .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

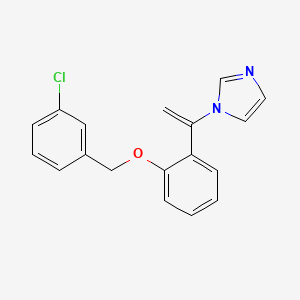

The synthesis of croconazole involves the preparation of 1-(1-{2-[(3-chlorophenyl)methoxy]phenyl}ethenyl)-1H-imidazole. One common method includes the reaction of 3-chlorobenzyl chloride with 2-hydroxyacetophenone to form an intermediate, which is then reacted with imidazole under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Croconazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted analogues .

Wissenschaftliche Forschungsanwendungen

Treatment of Dermatomycoses

A significant study involving 277 patients treated with 1% croconazole cream demonstrated high efficacy rates across various fungal infections. The results indicated:

- Pityriasis Versicolor : 92.6% of cases showed good or very good efficacy.

- Candidiasis : 97.7% efficacy rating.

- Trichophytosis : 82.9% achieved clinical and mycological cure after treatment.

The treatment involved a single daily application over three weeks, with most patients experiencing rapid improvement in symptoms such as itching and scaling .

Tinea Pedis

In another multicenter trial involving 132 patients with tinea pedis, this compound was applied once daily for three weeks. The outcomes revealed:

- Complete cure in over 80% of patients.

- Significant reduction in fungal presence on microscopy after treatment.

- High tolerability, with only minor local reactions reported .

Formulation Advancements

Recent research has focused on enhancing the delivery mechanisms of this compound through innovative formulations:

Liposomal and Micro-emulsion Gels

A comparative study assessed the effectiveness of liposomal-based and micro-emulsion-based gel formulations of this compound against conventional gels. Key findings included:

- Micro-emulsion-based gels exhibited superior drug release and skin permeation compared to other formulations.

- The antimicrobial activity was significantly higher than that of miconazole cream, indicating potential for improved therapeutic outcomes .

Stability-Indicating Methods

A green stability-indicating reverse-phase high-performance thin-layer chromatographic method was developed to measure this compound levels accurately. This method demonstrated:

- High sensitivity and precision in quantifying this compound concentrations.

- A favorable environmental profile compared to traditional high-performance liquid chromatography methods .

Summary of Case Studies

| Study | Population | Infection Type | Efficacy Rate | Tolerability |

|---|---|---|---|---|

| Study 1 | 277 patients | Various mycoses | Pityriasis: 92.6% Candidiasis: 97.7% Trichophytosis: 82.9% | Excellent (1 adverse reaction) |

| Study 2 | 132 patients | Tinea pedis | >80% complete cure | Good (90.7% rated good/very good) |

Wirkmechanismus

Croconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to cell death. The molecular targets include the fungal cytochrome P450 enzyme system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Miconazole

- Clotrimazole

- Ketoconazole

- Econazole

Uniqueness

Croconazole is unique due to its specific structure, which provides a broad spectrum of antifungal activity. Compared to other imidazole antifungals, this compound has shown superior efficacy against certain dermatophytes and Candida species .

Biologische Aktivität

Croconazole is an imidazole antifungal agent primarily utilized in dermatological applications. This compound has gained attention due to its broad spectrum of antifungal activity against various pathogens, including dermatophytes, yeasts, and certain bacteria relevant to skin infections. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, and case studies.

This compound's chemical formula is with a molar mass of 310.78 g/mol. Its structural characteristics include an aryl vinyl group attached to the imidazole ring at the N-1 position, which may enhance its antifungal properties compared to other imidazoles and triazoles. The primary mechanism of action involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes, leading to cell membrane destabilization and fungal cell death .

Spectrum of Activity

This compound exhibits a broad spectrum of activity against various fungal pathogens. The following table summarizes its effectiveness against different types of fungi:

| Fungal Pathogen | Activity | Notes |

|---|---|---|

| Dermatophytes | Effective | Commonly treats tinea infections |

| Yeasts | Effective | Particularly against Candida species |

| Dimorphic fungi | Moderate effectiveness | Includes pathogens like Histoplasma spp. |

| Skin-relevant bacteria | Limited effectiveness | Some strains show susceptibility |

Clinical Efficacy

Clinical studies have demonstrated this compound's efficacy in treating various dermatological fungal infections. Notable findings from several studies are summarized below:

- Treatment of Dermatomycoses : A study involving 277 patients treated with 1% this compound cream showed significant clinical improvement in conditions such as pityriasis versicolor (94 cases), candidiasis (43 cases), and trichophytosis (140 cases). The overall physician's global efficacy rating was "good" or "very good" in over 90% of cases .

- Tinea Pedis : In a multicenter trial with 132 patients suffering from tinea pedis, this compound was applied once daily for up to three weeks. Complete cure was achieved in 82.6% of patients in the interdigital space group and 80.4% in other foot sites .

- Case Studies : A case study highlighted the use of this compound in an immunocompromised patient with severe fungal infection symptoms. The treatment led to significant clinical improvement, showcasing this compound's potential in high-risk populations .

Tolerability and Side Effects

This compound cream has been reported to be well tolerated among patients, with minimal side effects. In the aforementioned studies, only one patient experienced pruritus at the application site . The overall tolerability rate was rated as good or very good in over 90% of cases across different studies .

Future Directions and Research

Ongoing research is exploring this compound's effectiveness against other fungal species and its potential for combination therapies with other antifungal agents. There is also interest in investigating its applications beyond dermatological uses, particularly in systemic fungal infections .

Eigenschaften

IUPAC Name |

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15/h2-11,13H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPAGCJNPTUGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77174-66-4 (hydrochloride) | |

| Record name | Croconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058475 | |

| Record name | Croconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77175-51-0 | |

| Record name | Croconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77175-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Croconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Croconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446254H55G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.